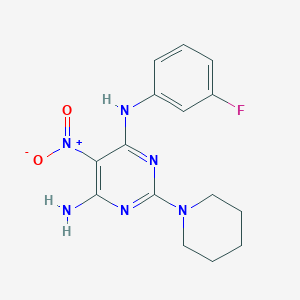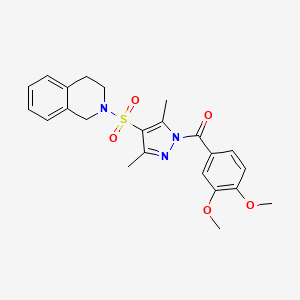
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a quinoline core, which is fused with an oxadiazole ring and substituted with a chlorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzohydrazide with 2-cyanobenzaldehyde in the presence of a base, followed by cyclization to form the oxadiazole ring. The quinoline core can be introduced through subsequent reactions involving appropriate quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents that facilitate the desired transformations is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: The compound can be used in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound may inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-chlorophenyl)-1,3,4-oxadiazole: Similar structure but lacks the quinoline core.
3-(2-chlorophenyl)-1,2,4-oxadiazole: Similar structure but lacks the quinoline core.
4-(2-chlorophenyl)-1,2,4-oxadiazole: Similar structure but lacks the quinoline core.
Uniqueness
The uniqueness of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one lies in its combined structural features of the quinoline and oxadiazole rings, along with the chlorophenyl substitution. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C17H10ClN3O2 |
|---|---|
Poids moléculaire |
323.7 g/mol |
Nom IUPAC |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
InChI |
InChI=1S/C17H10ClN3O2/c18-13-7-3-1-5-10(13)16-20-17(23-21-16)12-9-19-14-8-4-2-6-11(14)15(12)22/h1-9H,(H,19,22) |
Clé InChI |
IWHKZJQFUHNIOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B11259925.png)

![Methyl 1-cyclopropyl-7-methyl-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11259935.png)

![3-[4-(2-Chlorobenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11259946.png)
![4-chloro-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B11259949.png)
![N1-(2-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B11259967.png)
![1-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11259972.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11259974.png)

![N-(4-ethylphenyl)-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11259987.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11259994.png)
![N-(3-chloro-4-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11260009.png)
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B11260025.png)
